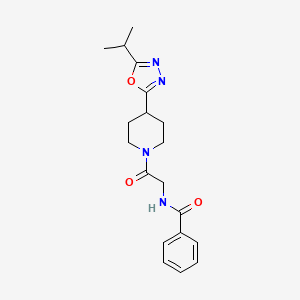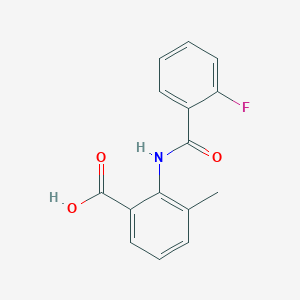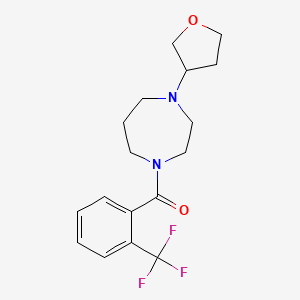
N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological properties, such as anticonvulsant activity , as intermediates for the synthesis of other bioactive molecules , and for their anticancer properties .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, including acetylation, ethylation, and condensation . For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Improvements in synthesis methods, such as one-pot procedures and the use of more cost-effective reagents, have been reported to increase yields and purity .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques, such as HNMR and LC-MS . Crystallographic analysis can reveal the conformation of the molecules and the presence of intermolecular hydrogen bonds, which can influence the compound's properties . For instance, the crystal structure of a related compound exhibited intermolecular N-H...O hydrogen bonds .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including those that lead to the formation of cocrystals with other compounds . These reactions can be influenced by the presence of functional groups and the molecular conformation of the acetamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be studied using techniques like FT-IR, FT-Raman, and DFT calculations . These studies can provide insights into the vibrational spectroscopy of the compounds and their molecular electrostatic potential, which is important for understanding their reactivity and interactions with biological targets . Molecular docking studies can also predict the potential biological activity of these compounds by evaluating their binding affinity to specific proteins .
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on structural aspects and properties of related compounds, such as isoquinoline derivatives, highlights the formation of salts, inclusion compounds, and their fluorescent properties upon interaction with specific substances. For instance, the study by Karmakar et al. (2007) on isoquinoline derivatives reveals the formation of gels and crystalline solids under different conditions and their enhanced fluorescence emission in certain states, indicating potential applications in material science and sensing technologies (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methodologies
Several studies have focused on developing efficient synthesis methodologies for related compounds, demonstrating their significance in organic chemistry and potential pharmaceutical applications. The work by King (2007) describes a high-yielding cyclization process, showcasing the chemical versatility and potential for creating complex molecular structures efficiently (King, 2007).
Biological Activity
The exploration of biological activities of related compounds is a significant area of research, offering insights into their potential therapeutic applications. For example, the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their antitumor activity highlight the potential of these compounds in cancer therapy, with some showing promising results against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antifungal Agents
Research into the antimicrobial and antifungal activities of related compounds, such as 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based derivatives, provides valuable information for the development of new antimicrobial agents. Kumar et al. (2013) synthesized and evaluated a series of such compounds, identifying several with significant antibacterial and antifungal activities, suggesting their potential as novel therapeutic agents (Kumar, Kumar, Drabu, Minhaj, 2013).
Molecular Docking and Design
The design and molecular docking analysis of compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, for anticancer applications demonstrate the intersection of computational and experimental approaches in drug discovery. Sharma et al. (2018) confirmed the anticancer activity of this compound through in silico modeling, targeting the VEGFr receptor, showcasing the compound's potential as an inhibitory agent against cancer (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-7-12(2)9-13(8-11)19-17(22)10-16-18(23)21-15-6-4-3-5-14(15)20-16/h3-9,16,20H,10H2,1-2H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAJNRACXTYNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2511797.png)
![1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)
![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2511801.png)
![3-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B2511802.png)


![1H-Pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B2511808.png)


![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)
